4-(4-Phenylphenoxy)butanoic acid

Physicochemical profiling Lipophilicity Drug design

Source a structurally differentiated aryloxyalkanoic acid scaffold for MMP inhibitor and PROTAC programs. 4-(4-Phenylphenoxy)butanoic acid features a metabolically stable biphenyl ether core—unlike ketone-linked fenbufen prodrugs—delivering elevated lipophilicity (LogP ~3.4) and distinct SAR. This ≥95% pure building block enables reproducible lead optimization and bifunctional degrader construction. Available in research quantities; request a quote for bulk orders.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
Cat. No. B8352139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenylphenoxy)butanoic acid
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC(=O)O
InChIInChI=1S/C16H16O3/c17-16(18)7-4-12-19-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,17,18)
InChIKeyZQFHIDVJQIJJQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenylphenoxy)butanoic acid – Core Properties and Research-Grade Sourcing Considerations


4-(4-Phenylphenoxy)butanoic acid (CAS 106970-54-1; synonym 4-([1,1′-biphenyl]-4-yloxy)butanoic acid) is a synthetic aryloxyalkanoic acid featuring a biphenyl ether linked to a four‑carbon saturated carboxylic acid chain . With a molecular formula of C₁₆H₁₆O₃ and a molecular weight of 256.30 g·mol⁻¹, it is supplied principally as a research intermediate with a typical purity of ≥95% . The compound belongs to a broader class of phenoxy‑ and biphenyloxy‑butanoic acids that have been explored for anti‑inflammatory, analgesic, and matrix‑metalloproteinase (MMP) inhibitory activities [1]. Its biphenyl ether motif distinguishes it from simpler phenoxybutanoic acids and from the ketone‑containing fenbufen scaffold, suggesting divergent molecular recognition and physicochemical profiles that are not interchangeable in lead‑optimization or SAR studies [1].

Why 4-(4-Phenylphenoxy)butanoic acid Cannot Be Treated as a Drop‑In Analog of Fenbufen or Simpler Phenoxybutanoic Acids


The biphenyl‑ether‑butanoic acid core of 4-(4‑Phenylphenoxy)butanoic acid places it at a structurally distinct position within the aryloxyalkanoic acid family. Unlike fenbufen, which relies on a γ‑keto‑biphenyl linkage that acts as a prodrug for the COX‑active 4‑biphenylacetic acid , the target compound’s ether‑linked biphenyl is metabolically stable at that position, precluding facile conversion to the same active metabolite [1]. Compared with 4‑phenoxybutanoic acid, the extended biphenyl system markedly increases lipophilicity (predicted LogP ≈ 3.4 vs. ~1.6 for the monophenyl ether) and adds a second aromatic ring for π‑stacking interactions with hydrophobic enzyme pockets [1]. These differences mean that potency, selectivity, and pharmacokinetic data obtained on fenbufen, 4‑phenoxybutanoic acid, or 4‑(4‑phenoxyphenyl)butanoic acid cannot be assumed to translate to 4‑(4‑Phenylphenoxy)butanoic acid. Procurement decisions that treat these compounds as interchangeable risk irreproducible SAR and wasted synthesis effort .

Quantitative Differentiation Evidence for 4-(4-Phenylphenoxy)butanoic acid Versus Its Closest Analogs


Lipophilicity Advantage Over 4-Phenoxybutanoic Acid Drives Differential Membrane Permeability

The predicted LogP of 4‑(4‑Phenylphenoxy)butanoic acid is 3.4, which is approximately 1.8 LogP units higher than that of 4‑phenoxybutanoic acid (predicted LogP ≈ 1.6) [1]. This 60‑fold difference in theoretical partition coefficient directly impacts passive membrane permeability and plasma protein binding, making the target compound more suitable for applications requiring enhanced hydrophobic pocket complementarity or blood‑brain barrier penetration.

Physicochemical profiling Lipophilicity Drug design

COX Inhibition: Fenbufen Serves as the Functional Comparator but with Divergent Active‑Metabolite Dependence

Fenbufen inhibits COX‑1 and COX‑2 with IC₅₀ values of 3.9 μM and 8.1 μM, respectively, but its activity is prodrug‑dependent, requiring metabolic reduction of the γ‑keto group to liberate 4‑biphenylacetic acid . 4‑(4‑Phenylphenoxy)butanoic acid lacks the oxidizable ketone and therefore cannot generate this metabolite [1]; consequently, any COX activity it possesses must arise from the intact ether scaffold. While direct COX IC₅₀ data for the target compound are not publicly available, this mechanistic divergence makes it a tool for studying non‑prodrug, biphenyl‑ether‑based anti‑inflammatory mechanisms .

COX-1 COX-2 Anti-inflammatory

MMP‑3 Inhibitory Potential Defined by Structural Analogy Rather Than Direct Potency Data

The SAR‑by‑NMR discovery of biphenyl‑containing MMP‑3 inhibitors with IC₅₀ < 25 nM employed 4‑(4‑phenylphenoxy)butanoic acid as a scaffold precursor [1]. The fully elaborated lead compounds achieve low‑nanomolar potency, but the unadorned acid itself has no reported MMP‑3 IC₅₀. In contrast, fenbufen‑derived γ‑oxobutyric acids have shown MMP‑12 IC₅₀ values in the 23‑42 nM range . The target compound therefore occupies a precursor position in the SAR landscape; its value lies in its use as a validated synthetic entry point rather than as a pre‑optimized biological probe.

MMP-3 Stromelysin SAR by NMR

Validated Application Scenarios for 4-(4-Phenylphenoxy)butanoic acid in Drug Discovery and Chemical Biology


Synthetic Entry Point for Non‑Peptide MMP Inhibitor Libraries

The compound has been used as the starting acid in the synthesis of biphenyl‑ether‑butanoic acid derivatives that yield potent MMP‑3 inhibitors (IC₅₀ < 25 nM) [1]. Medicinal chemistry groups can procure this scaffold to generate focused libraries exploring the biphenyl‑ether linker tolerance of MMP‑3, MMP‑12, and related metalloproteinases, exploiting the scaffold’s absence of the metabolically labile γ‑keto group found in fenbufen‑based MMP inhibitors .

Probing Non‑Prodrug Anti‑Inflammatory Mechanisms Distinct from Fenbufen

Because 4‑(4‑Phenylphenoxy)butanoic acid cannot undergo metabolic reduction to 4‑biphenylacetic acid, it serves as a control compound in studies designed to dissect the contribution of the prodrug activation pathway to the anti‑inflammatory and analgesic effects observed with fenbufen . Its use allows researchers to attribute pharmacological endpoints specifically to the intact biphenyl‑ether pharmacophore.

Physicochemical Probe for Lipophilicity‑Dependent Target Engagement

With a predicted LogP of 3.4—substantially higher than the monophenyl ether analog (~1.6) [1]—the compound can be employed as a tool to investigate the role of increased lipophilicity in membrane permeability, plasma protein binding, and hydrophobic pocket occupancy in target proteins such as nuclear receptors (PPARs) or fatty‑acid binding proteins.

Building Block for Biphenyl‑Ether‑Containing PROTACs or Bifunctional Molecules

The carboxylic acid handle and the extended, rigid biphenyl‑ether geometry make 4‑(4‑Phenylphenoxy)butanoic acid a suitable linker precursor in the construction of proteolysis‑targeting chimeras (PROTACs) or other bifunctional degraders, where precise spatial separation and hydrophobicity of the linker influence ternary complex formation and degradation efficiency [1].

Quote Request

Request a Quote for 4-(4-Phenylphenoxy)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.